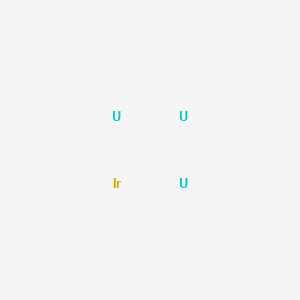

Gold;manganese

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gold-manganese compounds are a unique class of materials that combine the properties of both gold and manganese. Gold, known for its excellent conductivity and resistance to corrosion, and manganese, recognized for its catalytic and magnetic properties, create a compound with diverse applications in various fields, including catalysis, electronics, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gold-manganese compounds can be synthesized through various methods. One common approach involves the reaction of potassium permanganate with gold nanoparticles under hydrothermal conditions. This method results in manganese oxide being deposited on the gold nanoparticles . Another method involves the calcination of a composite where gold nanoparticles are embedded uniformly in a metal-organic framework, resulting in an active catalyst with an interface between gold nanoparticles and a manganese-oxide support .

Industrial Production Methods

In industrial settings, the preparation of gold-manganese compounds often involves the impregnation, deposition-precipitation, and sol-immobilization methods. These methods ensure a uniform distribution of gold nanoparticles and strong interactions between the gold and manganese components .

Analyse Chemischer Reaktionen

Types of Reactions

Gold-manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, manganese in the compound can undergo slow oxidation when exposed to air, forming manganese (III) oxide, which acts as a protective layer . Additionally, the reduction of manganese (II) salts in the presence of carbon monoxide can produce dimanganese decacarbonyl, an orange and volatile solid .

Common Reagents and Conditions

Common reagents used in reactions involving gold-manganese compounds include potassium permanganate, cerium (IV) ammonium nitrate, and carbon monoxide. Reaction conditions often involve hydrothermal environments, calcination, and specific atmospheric conditions to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from reactions involving gold-manganese compounds include manganese oxides, dimanganese decacarbonyl, and various catalytic intermediates. These products are crucial for applications in catalysis and other industrial processes .

Wissenschaftliche Forschungsanwendungen

Gold-manganese compounds have a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of gold-manganese compounds involves several molecular targets and pathways. For instance, in catalytic applications, the interaction between gold nanoparticles and manganese oxide supports facilitates charge transfer and chemical potential changes, promoting catalytic activity . In biomedical applications, manganese-based nanoparticles exhibit unique structural and functional features that enable their use in drug delivery and imaging .

Vergleich Mit ähnlichen Verbindungen

Gold-manganese compounds can be compared with other transition metal compounds, such as those involving platinum, palladium, and silver. Similar to gold-manganese compounds, these materials exhibit catalytic and electronic properties. gold-manganese compounds are unique due to their combined catalytic and magnetic properties, making them suitable for a broader range of applications .

List of Similar Compounds

- Platinum-manganese compounds

- Palladium-manganese compounds

- Silver-manganese compounds

These compounds share some properties with gold-manganese compounds but differ in their specific applications and effectiveness in various reactions .

Eigenschaften

CAS-Nummer |

12256-68-7 |

|---|---|

Molekularformel |

Au3Mn |

Molekulargewicht |

645.83775 g/mol |

IUPAC-Name |

gold;manganese |

InChI |

InChI=1S/3Au.Mn |

InChI-Schlüssel |

VVSBJAYYZDHCHE-UHFFFAOYSA-N |

Kanonische SMILES |

[Mn].[Au].[Au].[Au] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

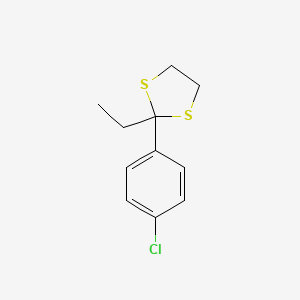

![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)

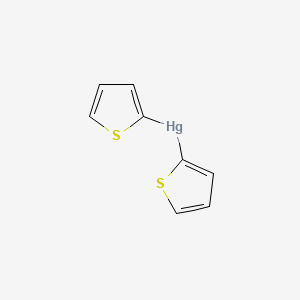

![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)